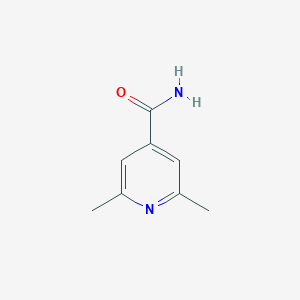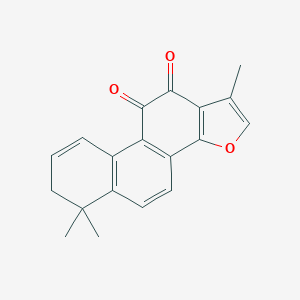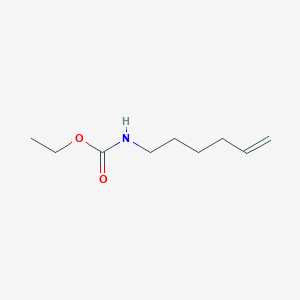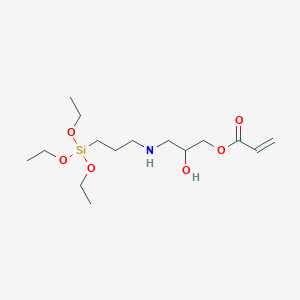
2,6-Dimethylisonicotinamide
Descripción general
Descripción
2,6-Dimethylisonicotinamide is a chemical compound with the molecular formula C8H10N2O1. It has a molecular weight of 150.18 g/mol1. However, there is limited information available about this compound in the public domain.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,6-Dimethylisonicotinamide. However, similar compounds such as 2-Bromo-N,N-dimethylisonicotinamide have been synthesized and studied2.Molecular Structure Analysis
The molecular structure of 2,6-Dimethylisonicotinamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom1. However, the specific arrangement of these atoms in the molecule is not provided in the available resources.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 2,6-Dimethylisonicotinamide. However, related compounds such as N,N-dimethylenamino ketones have been studied for their chemical reactivity3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylisonicotinamide are not explicitly mentioned in the available resources. However, techniques such as Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) can be used to determine the physical and chemical properties of similar compounds78.Aplicaciones Científicas De Investigación
Organometallic Chemistry : The synthesis of 2,6-bis[(dimethylamino)methyl]phenyl-diorganotin bromides reveals the stability of triorganotin cations and their ionic structures in solids, which can have implications in organometallic chemistry and materials science (Koten et al., 1978).
Biochemistry : In biochemistry, the presence of 2,6-o-dimethyl--cyclodextrin in aqueous solutions of hexadecyltrimethylammonium bromide leads to the formation of two types of inclusion complexes, influencing the critical micellar concentration and the behavior of surfactants (Junquera et al., 1993).
Genetic Toxicology : Carcinogenic activities of dimethylaniline isomers, including 2,6-DMA, are associated with mutagenic properties in mice, with increased mutation frequencies in nasal tissues. This research is significant in understanding the genetic toxicology of these compounds (Kohara et al., 2018).
Environmental Science : In the environmental field, the Fenton process with optimal reaction conditions of pH 2, 2 mM ferrous ion, and 20 mM hydrogen peroxide results in 70% removal of 2,6-dimethylaniline and chemical oxygen demand (COD), demonstrating its potential for environmental remediation (Masomboon et al., 2009).
Medical Applications : In medical applications, compounds like 6-dimethylaminopurine and cycloheximide, used in mammalian cloning, are found to be genotoxic and mutagenic, potentially affecting embryo viability. This research has implications for reproductive biology and cloning techniques (Oliveira et al., 2014).
Pharmacology : Dimethylfumarate, by activating the Nrf2 antioxidant pathway, improves disease course and tissue integrity in multiple sclerosis, which is an important development in pharmacological treatments for neurodegenerative diseases (Linker et al., 2011).
Safety And Hazards
The safety and hazards associated with 2,6-Dimethylisonicotinamide are not clearly defined in the available resources. However, similar compounds have been studied for their safety and hazards910.
Direcciones Futuras
The future directions for the study of 2,6-Dimethylisonicotinamide are not explicitly mentioned in the available resources. However, the field of drug conjugates, which includes compounds like 2,6-Dimethylisonicotinamide, continues to advance with the application of new technologies1112.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to the relevant scientific literature or consult with a subject matter expert.
Propiedades
IUPAC Name |
2,6-dimethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNDQHXIAGZYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylisonicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)






![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)



